molecular formula C16H16N2O4 B5149450 N-(2-nitrophenyl)-4-phenoxybutanamide

N-(2-nitrophenyl)-4-phenoxybutanamide

Cat. No.: B5149450
M. Wt: 300.31 g/mol
InChI Key: KQDWZWLZAWKTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-4-phenoxybutanamide, also known as NBQX, is a chemical compound that is widely used in scientific research. It is an AMPA receptor antagonist, which means that it blocks the action of glutamate at AMPA receptors. This has important implications for the treatment of neurological disorders, as glutamate is a key neurotransmitter in the brain. In

Mechanism of Action

N-(2-nitrophenyl)-4-phenoxybutanamide acts as a competitive antagonist at the AMPA receptor, meaning that it binds to the receptor and blocks the action of glutamate. This prevents the influx of calcium ions into the neuron, which is necessary for the initiation of an action potential. By blocking the activity of AMPA receptors, this compound reduces the excitability of neurons and can protect against excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce the severity of seizures and protect against excitotoxicity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to reduce the severity of stroke in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-nitrophenyl)-4-phenoxybutanamide is its specificity for the AMPA receptor. This allows researchers to study the effects of glutamate on neuronal activity without interference from other neurotransmitters. However, this compound has some limitations as well. It is not effective at blocking all types of glutamate receptors, and it may have off-target effects on other ion channels. In addition, this compound has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are many potential future directions for research on N-(2-nitrophenyl)-4-phenoxybutanamide. One area of interest is the development of more selective AMPA receptor antagonists, which could have fewer off-target effects. Another area of interest is the use of this compound in combination with other drugs to treat neurological disorders. Finally, there is ongoing research into the role of glutamate in a range of neurological disorders, and this compound is likely to continue to be an important tool in this research.

Synthesis Methods

N-(2-nitrophenyl)-4-phenoxybutanamide is synthesized by the reaction of 2-nitrophenylacetonitrile with 4-phenoxybutyronitrile in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to yield this compound in high purity.

Scientific Research Applications

N-(2-nitrophenyl)-4-phenoxybutanamide has a wide range of applications in scientific research. It is commonly used to study the role of glutamate in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to study the mechanisms of action of other drugs that target glutamate receptors. In addition, this compound is used in electrophysiological experiments to block the activity of AMPA receptors, allowing researchers to study the effects of other neurotransmitters on neuronal activity.

Properties

IUPAC Name

N-(2-nitrophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(11-6-12-22-13-7-2-1-3-8-13)17-14-9-4-5-10-15(14)18(20)21/h1-5,7-10H,6,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDWZWLZAWKTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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